Quinazolin-2-yl]-4-chloro-phenol
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry in Drug Discovery
The journey of quinazoline in medicinal chemistry began with the discovery of its diverse pharmacological properties. The first quinazoline derivative was synthesized in 1869, but it was not until the 20th century that its therapeutic potential began to be systematically explored. nih.gov Early investigations revealed that compounds incorporating the quinazoline nucleus exhibited activities ranging from antimicrobial to anticancer. cbijournal.comnih.gov This led to a surge in synthetic efforts to create a multitude of derivatives, with modifications at various positions of the quinazoline ring, in the quest for enhanced potency and selectivity.
The Quinazoline Nucleus as a Privileged Structure in Chemical Biology
The quinazoline scaffold is often referred to as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the quinazoline ring allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has facilitated the development of numerous quinazoline-based drugs for a range of diseases.
Overview of [Quinazolin-2-yl]-4-chloro-phenol within the Broader Quinazoline Derivative Landscape
[this compound is a specific derivative that features a 4-chlorophenol (B41353) group attached to the second position of the quinazoline ring. The broader family of 2-substituted quinazolines has been the subject of extensive research. For instance, various 2-aryl-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. nih.gov The introduction of different substituents at the 2-position, such as substituted phenyl rings, has been a key strategy in modulating the biological effects of these compounds. researchgate.net The presence of a chlorine atom, as in [this compound, is a common feature in many bioactive molecules, often influencing their binding affinity and metabolic stability.
Research Rationale and Scope of Investigation for [this compound
The rationale for investigating [this compound stems from the established therapeutic potential of the quinazoline scaffold. The specific combination of the quinazoline nucleus with a 4-chlorophenol moiety presents a unique chemical entity whose biological profile warrants exploration. Research into this compound would typically involve its chemical synthesis, structural characterization, and comprehensive biological evaluation to determine its potential as a therapeutic agent. This would include screening for various activities, such as anticancer, anti-inflammatory, or antimicrobial effects, and elucidating its mechanism of action at the molecular level.
While extensive research exists for the broader class of 2-substituted quinazolines, detailed, publicly available scientific literature focusing specifically on the synthesis, characterization, and biological activity of [this compound is limited. The following sections aim to provide a general understanding based on related compounds and established principles of quinazoline chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19ClN4O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23) |
InChI Key |
KTDRFFCAMFPUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
Origin of Product |
United States |
Chemical Properties and Synthesis
Detailed experimental data for the specific chemical properties of [Quinazolin-2-yl]-4-chloro-phenol are not widely reported in peer-reviewed literature. However, based on its structure, some general properties can be inferred.
General Chemical Properties
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₄H₉ClN₂O |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents |
The synthesis of 2-substituted quinazolines can be achieved through various established methods. organic-chemistry.org A common approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with an appropriate aldehyde or carboxylic acid. For the synthesis of [this compound, a potential route could involve the reaction of 2-aminobenzaldehyde with 4-chloro-2-hydroxybenzaldehyde.
Structure Activity Relationship Sar Studies
Structure-activity relationship studies for the precise compound [Quinazolin-2-yl]-4-chloro-phenol are not documented in available literature. However, general SAR principles for 2-substituted quinazolines can be discussed. For instance, in a series of 2,3,6-trisubstituted quinazolin-4-ones, the nature and position of substituents on the phenyl ring at position 2 were found to influence their anticancer and antimicrobial activities. researchgate.net The presence and position of halogen atoms on the quinazoline (B50416) or the phenyl ring are known to significantly impact the biological activity of this class of compounds.
Unveiling the Synthetic Pathways to [this compound and Its Analogs
The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. This article focuses on the synthetic methodologies for a specific derivative, [this compound, and its structural analogs. The discussion will navigate through established routes to the fundamental quinazoline core, propose a targeted synthesis for the title compound, explore green chemical approaches, and delve into the design of related derivatives and hybrid molecules.
Mechanistic Investigations and Molecular Target Identification
Inhibition of Kinase Enzymes
The quinazoline (B50416) core is a well-established pharmacophore for the development of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has proven to be a versatile template for designing potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. nih.govresearchgate.net Mutations and overexpression of EGFR are common drivers in various cancers, making it a prime therapeutic target. nih.gov
4-Anilinoquinazoline derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.govamazonaws.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of its substrates. The quinazoline ring itself forms crucial hydrogen bonds with the hinge region of the kinase domain, while the 4-anilino moiety extends into a hydrophobic pocket. jst.go.jp
The development of resistance to first and second-generation EGFR inhibitors, often through mutations like T790M and C797S, has spurred the development of new generations of inhibitors. nih.govacs.org Some 4-anilinoquinazoline derivatives have shown efficacy against these resistant mutants. jst.go.jp For instance, certain derivatives have been designed to span both the ATP-binding pocket and an allosteric site to overcome C797S-mediated resistance. nih.gov While specific inhibitory data for N-(4-chlorophenyl)quinazolin-2-amine against wild-type and mutant EGFR is not extensively documented in publicly available literature, the structural similarity to known EGFR inhibitors suggests potential activity.
Table 1: Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives against EGFR and its Mutants
| Compound/Derivative Class | Target EGFR Form | IC50 / Activity | Reference |
| 2-Aryl-4-aminoquinazolines | EGFR L858R/T790M/C797S | IC50 < 1 µM for potent compounds | jst.go.jp |
| 4-Anilinoquinazolines with phenyl urea (B33335) residues | EGFR | Elevated inhibitory activity | nih.gov |
| Nitro-substituted 4-anilinoquinazolines | EGFR | IC50 = 0.37 to 12.93 nM | nih.gov |
| Macrocyclic quinazoline-based TKI | EGFR Del19 | 119 nM | nih.gov |
This table presents data for related quinazoline derivatives to illustrate the potential of the scaffold, not for [Quinazolin-2-yl]-4-chloro-phenol itself.
Tyrosine Kinase Receptor (TKR) Inhibition
Beyond EGFR, the quinazoline scaffold has been utilized to develop inhibitors of a broader range of tyrosine kinase receptors. mdpi.comfrontiersin.org Many of these are multi-kinase inhibitors, targeting several TKRs simultaneously, which can be advantageous in complex diseases driven by multiple signaling pathways. rsc.org For example, some 4-anilinoquinazoline derivatives have been identified as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key TKR involved in angiogenesis. nih.govamazonaws.com The versatility of the quinazoline core allows for chemical modifications that can tune the selectivity profile towards different TKRs. nih.gov
Aurora B Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. nih.gov Aurora B kinase, a key component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis. nih.gov Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. scielo.brmdpi.com
Several quinazoline-based compounds have been developed as inhibitors of Aurora kinases. mdpi.comscielo.brekb.eg For example, ZM447439 is a quinazoline derivative that acts as an ATP-competitive inhibitor of both Aurora A and Aurora B. mdpi.com More selective Aurora B inhibitors based on a pyrazoloquinazoline scaffold, such as AZD1152, have also been discovered and have shown potent anti-tumor activity. acs.orgresearchgate.netresearchgate.net These inhibitors highlight the potential of the quinazoline scaffold to target this class of mitotic kinases.
Table 2: Inhibitory Activity of Selected Quinazoline Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 / Ki | Reference |
| ZM447439 | Aurora A / Aurora B | ~110-130 nM | mdpi.com |
| Barasertib (AZD1152) | Aurora B | Ki < 1 nM | researchgate.net |
| Thiazoloquinazolines (e.g., compound 46) | Aurora A / Aurora B | Potent inhibition | researchgate.net |
This table presents data for related quinazoline derivatives to illustrate the potential of the scaffold, not for [this compound itself.
Topoisomerase Inhibition Mechanisms
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov They are validated targets for cancer chemotherapy. mdpi.com Topoisomerase inhibitors can act as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage and cell death. nih.gov
Some quinazoline derivatives have been investigated as topoisomerase inhibitors. nih.govnih.govsemanticscholar.org For instance, certain 6,7-disubstituted-quinazolin-5,8-dione derivatives have demonstrated inhibitory activity against both topoisomerase I and II. nih.gov The mechanism of action for some quinazoline-based compounds involves intercalation into the DNA, which can disrupt the function of topoisomerases. While some topoisomerase poisons induce significant DNA damage, the concept of non-DNA damaging topoisomerase poisons is an area of interest, though specific evidence for [this compound operating through such a mechanism is not currently available in the literature.
Tubulin Polymerization Inhibition and Microtubule Destabilization
Microtubules are dynamic polymers of α- and β-tubulin that are critical components of the cytoskeleton and the mitotic spindle. nih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov These can be broadly classified as microtubule-stabilizing or -destabilizing agents. nih.gov
The quinazoline scaffold has been identified in compounds that modulate tubulin polymerization. nih.govresearchgate.net Some 4-anilinoquinazoline derivatives have been shown to act as dual inhibitors of both tyrosine kinases and tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.gov Other studies have identified 5,8-disubstituted quinazoline analogs as microtubule-destabilizing agents that inhibit microtubule polymerization. nih.gov These findings suggest that quinazoline-based compounds can be designed to target the microtubule network, leading to mitotic arrest and apoptosis. ekb.egmdpi.comresearchgate.netresearchgate.net
Table 3: Activity of Selected Quinazoline Derivatives on Tubulin Polymerization
| Compound/Derivative Class | Mechanism | Activity | Reference |
| 4-Biphenylaminoquinazolines | Inhibition of tubulin polymerization (colchicine site) | Active | nih.gov |
| 5,8-Disubstituted quinazoline analog (LJK-11) | Microtubule-destabilizing agent | Mitosis blocker | nih.gov |
| Quinazoline-4-tetrahydroquinoline analogues | Tubulin polymerization inhibitors (colchicine site) | IC50 values in nanomolar range for potent compounds | nih.govresearchgate.net |
This table presents data for related quinazoline derivatives to illustrate the potential of the scaffold, not for [this compound itself.
Inhibition of Matrix Metalloproteases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.govmdpi.com Their activity is crucial for tissue remodeling, but their overexpression is implicated in various pathological processes, including cancer invasion and metastasis. nih.govmdpi.com
The development of MMP inhibitors has been an active area of research. nih.govdntb.gov.ua While many early broad-spectrum MMP inhibitors failed in clinical trials due to lack of specificity and side effects, the design of more selective inhibitors continues. rsc.orgnih.gov Some heterocyclic compounds have been evaluated as MMP inhibitors. For example, quinazolinone derivatives have been studied as MMP-13 inhibitors through molecular modeling. rsc.org Although direct evidence for the inhibition of MMPs by [this compound is scarce in the literature, the general propensity of heterocyclic scaffolds to be explored as MMP inhibitors suggests this as a potential area for future investigation.
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.govnih.gov Several studies have explored the potential of quinazoline derivatives as cholinesterase inhibitors.
A novel series of 2,4-disubstituted quinazoline derivatives was synthesized and evaluated for their inhibitory activities against AChE from electric eel (eelAChE) and BChE from equine serum (eqBuChE). nih.gov The findings revealed that some of these compounds exhibited potent and selective inhibition of BuChE. nih.gov The structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the phenyl rings played a crucial role in their inhibitory potency. nih.gov For instance, compounds 6f , 6h , and 6j from this series demonstrated significant eqBuChE inhibitory activity, with IC₅₀ values of 0.52 µM, 6.74 µM, and 3.65 µM, respectively, showing high selectivity over eelAChE. nih.gov
Another study focused on quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease, targeting both cholinesterase and neuroinflammation. nih.gov The in vitro results highlighted several compounds with promising AChE inhibitory activity. nih.gov Molecular docking studies further supported these findings by revealing significant interactions between the synthesized derivatives and the active site of AChE. nih.gov
The following table summarizes the cholinesterase inhibitory activities of some representative quinazoline derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |
| 6f | eqBuChE | 0.52 | High for eqBuChE over eelAChE |
| 6h | eqBuChE | 6.74 | High for eqBuChE over eelAChE |
| 6j | eqBuChE | 3.65 | High for eqBuChE over eelAChE |
Table 1: Cholinesterase inhibitory activity of selected 2,4-disubstituted quinazoline derivatives. nih.gov
Interference with Specific Biological Signaling Pathways (e.g., Cell Proliferation, Apoptosis)
Quinazoline derivatives have been extensively studied for their ability to interfere with critical signaling pathways involved in cancer, such as cell proliferation and apoptosis. nih.govnih.govnih.gov
Inhibition of Cell Proliferation:
A series of 2-chloroquinazoline (B1345744) derivatives demonstrated significant anti-proliferation activities against several cancer cell lines with high expression of the epidermal growth factor receptor (EGFR). nih.gov The preliminary SAR study revealed that compounds with a chlorine substituent at a specific position (R³) on the quinazoline scaffold had superior anti-proliferative activity. nih.gov Notably, the compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) exhibited potent activity against A549, NCI-H1975, AGS, and HepG2 cell lines with IC₅₀ values of 3.68 µM, 10.06 µM, 1.73 µM, and 2.04 µM, respectively. nih.gov
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. nih.gov Numerous quinazoline-derived compounds have been shown to induce apoptosis in various cancer cells. nih.govresearchgate.netresearchgate.net For example, quinazoline-based α1-adrenoceptor antagonists like doxazosin (B1670899) can induce apoptosis in prostate and other malignant cells, although this effect is independent of their primary receptor antagonism. nih.gov
A novel series of quinazoline derivatives carrying a substituted-sulfonamide moiety was synthesized and evaluated for its apoptotic effects. nih.gov The most active compounds, 4d and 4f , demonstrated strong cytotoxicity against the MCF-7 breast cancer cell line with IC₅₀ values of 2.5 µM and 5 µM, respectively. nih.gov Further investigation using flow cytometry confirmed that these compounds mediate apoptosis and cause cell cycle arrest at the G1 phase. nih.gov The study also showed that these compounds upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov
The antiproliferative activity of selected quinazoline derivatives is presented in the table below.
| Compound | Cell Line | IC₅₀ (µM) |
| 10b | A549 | 3.68 |
| 10b | NCI-H1975 | 10.06 |
| 10b | AGS | 1.73 |
| 10b | HepG2 | 2.04 |
| 4d | MCF-7 | 2.5 |
| 4f | MCF-7 | 5 |
Table 2: Anti-proliferative activity of selected quinazoline derivatives against various cancer cell lines. nih.govnih.gov
Protein-Ligand Interaction Studies (In Vitro)
In vitro protein-ligand interaction studies are essential for understanding the molecular basis of a compound's biological activity. For quinazoline derivatives, techniques like molecular docking and surface plasmon resonance (SPR) have been employed to elucidate their binding to specific protein targets.
In a study of novel quinazoline-sulfonamide derivatives as apoptosis inducers, molecular docking simulations were used to understand their binding preferences. nih.gov The results indicated that compounds 4d and 4f fit well into the active site of the anti-apoptotic protein Bcl-2, which is consistent with their observed biological activity. nih.gov
Another study designed and synthesized a series of quinazoline sulfonamides as dual binders of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov Direct binding assays using Biacore, a surface plasmon resonance-based technology, were performed to characterize the interaction. amazonaws.com These studies confirmed that the quinazoline sulfonamide core can serve as an effective bioisostere for previously known inhibitors, demonstrating potent, mechanism-based activity. nih.gov
Structure Activity Relationship Sar Studies of Quinazolin 2 Yl 4 Chloro Phenol Analogues
Impact of Substituents on the Quinazoline (B50416) Core (e.g., at C-2, C-3, C-4, C-6, C-8 Positions)
The biological activity of quinazoline derivatives is significantly influenced by the substituents on both the pyrimidine (B1678525) and benzene (B151609) rings of the core structure. nih.gov
C-2 Position: The C-2 position is a frequent site for modification. The introduction of various groups at this position can dramatically alter the compound's pharmacological profile. For instance, substituting with a phenyl group can lead to analgesic activity. mdpi.com In some series, a methyl or thiol group at the C-2 position is considered essential for antimicrobial activities. nih.gov Conversely, 2-chloromethyl substituents have been associated with decreased activity. mdpi.com The nature of the aryl group at C-2 also matters; both electron-donating and electron-withdrawing groups on a C-2 aryl substituent can be well-tolerated, although strong electron-withdrawing groups like a nitro group may slow down certain reactions. chim.it
C-3 Position: The N-3 position of the quinazolinone moiety is critical. An aliphatic substituent at N-3 has been linked to strong analgesic activity, which can be further enhanced by replacing the aliphatic group with an aryl group. mdpi.com Generally, electron-withdrawing groups at N-3 tend to decrease analgesic activity. mdpi.com For antimicrobial applications, the presence of a substituted aromatic ring at this position is often considered essential. nih.gov
C-4 Position: The C-4 position is another key site for modulation. The introduction of an amine or substituted amine at this position can improve antimicrobial activities. nih.gov In the context of 4-anilinoquinazolines, which are known EGFR inhibitors, the 4-anilino moiety plays a crucial role in binding to the active site of the kinase. nih.gov The presence of a benzylamine (B48309) moiety at the C-4 position has been shown to increase acetylcholinesterase (AChE) inhibition, while replacing it with an N-methylpiperazyl moiety led to decreased activity. researchgate.net
C-6 and C-8 Positions: Halogen atoms, such as chlorine or iodine, at the C-6 and C-8 positions have been found to improve the antimicrobial activities of quinazolinone derivatives. nih.gov Specifically, the presence of iodine at both the C-6 and C-8 positions significantly enhanced antibacterial activity. nih.gov Recent studies on quinazolin-4-ones as tankyrase inhibitors have shown that introducing larger substituents like nitro and diol groups at the C-8 position can lead to new interactions with the enzyme, thereby improving both affinity and selectivity. nih.govresearchgate.net
| Position | Substituent Effect on Activity | Reference |
| C-2 | Phenyl group can confer analgesic activity. | mdpi.com |
| C-2 | Methyl or thiol groups can be essential for antimicrobial activity. | nih.gov |
| N-3 | Aryl group enhances analgesic activity compared to aliphatic group. | mdpi.com |
| C-4 | Amine or substituted amines can improve antimicrobial properties. | nih.gov |
| C-6, C-8 | Halogen substitution (e.g., I, Cl) enhances antimicrobial activity. | nih.gov |
| C-8 | Nitro and diol groups can improve tankyrase inhibitory activity. | nih.govresearchgate.net |
Contribution of the 4-Chloro-phenol Moiety to Biological Activity
The phenolic moiety, and specifically the 4-chloro-phenol group, is a significant contributor to the biological profile of these quinazoline analogues. Phenolic compounds are well-known for their antioxidant properties, and linking them to a quinazolin-4-one scaffold is a strategy to potentially enhance this activity through an additive effect. mdpi.comresearchgate.net
The number and position of phenolic hydroxyl groups are directly related to their antioxidant activity. mdpi.com In studies of new phenolic derivatives of quinazolin-4(3H)-one, compounds with ortho-diphenolic substitutions demonstrated stronger antioxidant effects than reference compounds like ascorbic acid and Trolox. researchgate.net
In the context of analgesic activity, SAR studies on related quinazolines have shown that substitution at the 4-position of an attached phenyl ring resulted in higher analgesic activity compared to substitution at the 3-position. mdpi.com This highlights the importance of the substitution pattern on the phenolic ring. The presence of the chlorine atom, an electron-withdrawing group, on the phenol (B47542) ring can significantly influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets.
Role of Electronic and Steric Properties of Substituents
The electronic and steric properties of substituents are fundamental in dictating the SAR of quinazoline derivatives. researchgate.net
Electronic Effects: Electron-withdrawing groups and electron-donating groups at various positions can have opposing effects on biological activity. For instance, in a series of analgesic compounds, electron-withdrawing groups on an attached phenyl ring yielded higher activity than electron-donating groups. mdpi.com Similarly, for anti-inflammatory activity, the presence of electron-withdrawing groups at C-6 and C-7 of the quinazolinone system increased the effect. mdpi.com Conversely, for antitubercular activity in certain quinazolinone-triazole hybrids, electron-donating groups on the quinazolinone ring were found to enhance activity. nih.gov The presence of a deactivating functional group at the third position has been linked to enhanced hypotensive efficacy. frontiersin.org
Steric Effects: Steric hindrance plays a crucial role in how a molecule can fit into a biological target's binding site. For example, in the synthesis of certain quinazoline derivatives, bulky and cyclic substituents at the ortho-position were not well-tolerated and did not yield the desired products, likely due to steric effects. chim.it In another study on antimalarial compounds, an ortho-substitution on a benzyl (B1604629) moiety resulted in a complete loss of inhibitory effect, suggesting tight steric constraints around that part of the molecule. acs.org The size and shape of substituents can therefore be a determining factor for biological activity.
| Property | Influence on Biological Activity | Example | Reference |
| Electronic | Electron-withdrawing groups on an attached phenyl ring can increase analgesic activity. | Trifluoromethyl derivative showed the highest activity. | mdpi.com |
| Electronic | Electron-donating groups on the quinazolinone ring can enhance antitubercular activity. | In quinazolinone-triazole hybrids. | nih.gov |
| Steric | Bulky ortho-substituents can prevent product formation. | During synthesis of certain quinazoline derivatives. | chim.it |
| Steric | Ortho-substitution on a benzyl moiety can lead to loss of antimalarial activity. | Indicating tight steric constraints. | acs.org |
Positional Effects of Substituents on Pharmacological Activities
The position of a substituent on the quinazoline core or its appended moieties can dramatically alter the pharmacological profile of the compound. nih.gov This is a critical aspect of SAR, as isomers with the same substituent at different positions can exhibit vastly different activities.
For example, a comparative study showed that compounds with a substituent at the 4-position of an attached phenyl ring had higher analgesic activity than those with a substituent at the 3-position. mdpi.com This demonstrates the sensitivity of the biological target to the precise location of the substituent.
In the development of antimalarial quinazolinone derivatives, the position of an ethyl substituent on a benzyl moiety was investigated. A meta-ethyl group was found to be optimal, while a para-substitution was tolerated but less effective, and an ortho-substitution led to a complete loss of activity. acs.org This highlights the specific spatial requirements of the binding pocket.
Furthermore, the relative positions of different functional groups within the molecule are important. For instance, the anti-inflammatory effect was increased by the presence of electron-withdrawing groups at C-6 and C-7 of the quinazolinone system. mdpi.com The regioselectivity of reactions to introduce these substituents is therefore a key consideration in the synthesis of biologically active quinazolines. nih.gov
SAR Insights from Molecular Hybridization and Fused Ring Systems
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to create compounds with enhanced or multifaceted biological activity. nih.gov The quinazoline scaffold is frequently used as a core for such hybrids.
For example, linking a quinazolin-4-one with a phenol moiety aimed to increase antioxidant activity through an additive effect. mdpi.comresearchgate.net Similarly, the hybridization of quinazoline with a 1,2,4-triazole (B32235) thioether moiety resulted in compounds with potent antibacterial and antifungal activities. mdpi.com Another study created hybrids of quinazolinone and rhodanine, revealing that bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a phenyl ring linked to the N-3 position of the quinazolinone were essential for anti-proliferative activity. nih.gov
Fused ring systems that incorporate the quinazoline structure also provide valuable SAR insights. The synthesis of thiazolo[2,3-b]quinazolines with a 2-hydroxyphenyl substituent at the C-5 position resulted in compounds with high anti-inflammatory activity. researchgate.net Triazolo[a]quinazolines have also been reported as potentially effective for treating inflammatory processes. researchgate.net These examples show that extending the quinazoline core through fusion with other heterocyclic rings can lead to novel compounds with significant therapeutic potential.
| Hybrid/Fused System | Key SAR Finding | Biological Activity | Reference |
| Quinazolinone-Rhodanine | Bulky, hydrophobic, electron-withdrawing para-substituents on N-3 phenyl ring are essential. | Anti-proliferative | nih.gov |
| Quinazolinone-Triazole | Electron-donating groups on quinazolinone enhance activity. | Antitubercular | nih.gov |
| Thiazolo[2,3-b]quinazoline | 2-hydroxyphenyl substituent at C-5. | Anti-inflammatory | researchgate.net |
| Quinazoline-1,2,4-triazole thioether | Hybrid molecule showed potent inhibition. | Antibacterial/Antifungal | mdpi.com |
Computational Chemistry and Cheminformatics Applications in Quinazolin 2 Yl 4 Chloro Phenol Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a quinazoline (B50416) derivative, and a biological target, typically a protein.
Prediction of Ligand-Target Binding Modes and Orientation
Molecular docking simulations are instrumental in elucidating the binding modes of quinazoline derivatives within the active sites of various protein targets. For instance, in studies involving quinazolin-4(3H)-one derivatives, docking has been used to predict their orientation within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and pi-alkyl interactions, between the quinazoline scaffold and specific amino acid residues like Ala921, Leu926, and Tyr932 in the PARP10 active site.
Similarly, docking studies on quinazoline-morpholinobenzylideneamino hybrids have identified their binding modes within the active sites of VEGFR1, VEGFR2, and EGFR. fip.org The docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the EGFR-TK active site has also been performed to explore their binding interactions. nih.gov These predictions are crucial for understanding the structure-activity relationships and for designing more potent and selective inhibitors.
Assessment of Binding Affinities and Interactions
A primary application of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which correlates with the inhibitory potency of the compound. Lower binding energies typically suggest a more stable ligand-protein complex and potentially higher biological activity.
Several studies on quinazoline derivatives have reported their binding affinities against various targets. For example, a series of quinazoline-morpholinobenzylideneamino hybrids showed promising docking scores against several cancer-related protein targets. fip.org The docking results for some of these compounds are presented in the table below.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 1 (quinazoline-morpholinobenzylideneamino hybrid) | VEGFR1 | -11.744 | fip.org |
| Compound 1 (quinazoline-morpholinobenzylideneamino hybrid) | VEGFR2 | -12.407 | fip.org |
| Compound 1 (quinazoline-morpholinobenzylideneamino hybrid) | EGFR | -10.359 | fip.org |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | frontiersin.org |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. These simulations are often performed on the most promising candidates identified through molecular docking.
For quinazoline derivatives, MD simulations have been employed to validate the stability of docked complexes. fip.orgresearchgate.netresearchgate.net In a study on quinazolin-4(3H)-one-morpholine hybrids, MD simulations were conducted to assess the stability of the best-docked ligand-protein complexes. fip.org The simulations revealed that a particular compound consistently maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. fip.org The stability of these complexes was further supported by the analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, which remained low (around 1-2 Å), indicating minimal conformational changes and a stable binding mode. fip.org
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide insights into the reactivity, stability, and spectroscopic properties of quinazoline derivatives.
Analysis of Electronic Properties (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters determined through DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For various quinazoline and related heterocyclic compounds, DFT calculations have been used to determine these electronic properties. mdpi.comresearchgate.net The HOMO-LUMO energy gap for a triazoloquinazolinone compound was calculated to be 3.78 eV, suggesting high polarizability and chemical reactivity. mdpi.com In another study on 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the HOMO and LUMO energy levels were found to be in the range of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, with energy gaps ranging from 3.20 to 4.05 eV. researchgate.net
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Triazoloquinazolinone | - | - | 3.78 | mdpi.com |
| 2-Aryl/thienyl quinazolin-4(3H)-ones | -5.20 to -5.80 | -1.65 to -2.25 | 3.20 to 4.05 | researchgate.net |
Electrostatic Potential Surface (MEP) Mapping for Reactivity and Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. The MEP map helps to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions and chemical reactivity.
For quinazoline and its analogs, MEP analysis can reveal the sites most likely to be involved in hydrogen bonding and other non-covalent interactions. mdpi.com In a study of a triazoloquinazolinone, DFT was used to calculate the MEP, providing insights into its physicochemical properties. mdpi.com Similarly, for a novel quinoxaline-2,3-dione derivative, the MEP surface was investigated to understand its chemical reactivity, with different colors representing the electrostatic potential to highlight the most negative and positive regions. This type of analysis is fundamental for predicting how a molecule like [Quinazolin-2-yl]-4-chloro-phenol would interact with its biological target.
Concluding Remarks and Future Research Directions
Current Challenges and Limitations in [Quinazolin-2-yl]-4-chloro-phenol Research
Despite the promise of quinazoline-based compounds, the specific advancement of [this compound faces several challenges. A primary hurdle lies in the synthesis and functionalization of the quinazoline (B50416) core. While numerous synthetic methods exist, many rely on transition-metal catalysts which can be expensive, toxic, and sensitive to air and moisture. nih.gov The development of more sustainable, eco-friendly, and cost-effective synthetic routes is crucial for the large-scale production and further investigation of this compound. nih.gov
Another significant limitation is the potential for off-target effects and toxicity, a common concern for kinase inhibitors. While the focus is on developing target-specific therapies, the reality is that many chemotherapeutic agents exhibit low selectivity, leading to toxicity in healthy cells. mdpi.com Overcoming drug resistance is another major obstacle. Cancer cells can develop resistance to quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) through mutations in the target protein, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com Therefore, a thorough understanding of the structure-activity relationships (SAR) is essential to optimize the compound's selectivity and overcome resistance mechanisms. mdpi.comnih.gov Specifically for [this compound, detailed preclinical studies are necessary to establish a comprehensive profile of its activity and potential liabilities.
Furthermore, the complexity of diseases like cancer and Alzheimer's, which involve multiple pathological pathways, necessitates the development of multi-targeting agents. nih.gov While [this compound may show promise against a single target, its potential to modulate multiple relevant pathways has yet to be extensively explored.
Emerging Trends and Novel Applications of Quinazoline Derivatives
The field of quinazoline research is continually evolving, with new applications and therapeutic targets being identified. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. mdpi.comymerdigital.com
Interactive Table: Diverse Biological Activities of Quinazoline Derivatives
| Biological Activity | Description | Key Findings | Citations |
| Anticancer | Inhibition of cancer cell growth through various mechanisms, including targeting protein kinases like EGFR and VEGFR-2. | Certain derivatives show potent activity against various cancer cell lines, sometimes exceeding the efficacy of standard drugs. mdpi.comnih.gov | mdpi.commdpi.comnih.govwisdomlib.org |
| Antimicrobial | Activity against a range of bacteria and fungi. | Structural features like substitutions at positions 2 and 3, and the presence of a halogen at position 6 or 8, can enhance antimicrobial effects. nih.govijmpr.in | nih.govmdpi.comijmpr.in |
| Anti-inflammatory | Reduction of inflammation. | Some derivatives have shown potent anti-inflammatory effects comparable to reference drugs like diclofenac. mdpi.comactascientific.com | mdpi.comwisdomlib.orgactascientific.com |
| Anticonvulsant | Efficacy against seizures. | Novel derivatives have shown significant anticonvulsant activity in preclinical models. mdpi.comwisdomlib.org | mdpi.comwisdomlib.org |
| Antidiabetic | Potential for managing diabetes. | Research has focused on inhibiting enzymes like alpha-glucosidase, which is crucial for glucose metabolism. wisdomlib.org | wisdomlib.orgijmpr.in |
| Antioxidant | Suppression of free radicals. | The development of quinazoline derivatives with antioxidative properties is an emerging area of interest. mdpi.com | mdpi.com |
| Anti-Alzheimer's | Targeting key enzymes involved in the disease's progression. | Lead optimization strategies have yielded derivatives that inhibit both human cholinesterases and β-secretase. nih.gov | nih.govnih.gov |
Emerging trends also include the design of hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties to create compounds with dual or multiple modes of action. nih.gov For instance, conjugates of quinazolines with other molecules have been synthesized to enhance their therapeutic potential. mdpi.com Furthermore, the application of computational methods, such as in-silico modeling and QSAR studies, is becoming increasingly integral to the rational design and lead optimization of novel quinazoline derivatives. researchgate.netnih.gov
Prospective Avenues for [this compound Development as a Preclinical Lead Compound
To advance [this compound as a viable preclinical lead compound, a multi-pronged research approach is necessary.
Lead Optimization: A critical next step is a comprehensive lead optimization strategy. nih.gov This will involve the systematic synthesis of analogues to explore the structure-activity relationship (SAR) in detail. mdpi.com Modifications to the quinazoline core and the chloro-phenol substituent could enhance potency, selectivity, and pharmacokinetic properties. For example, structure-activity relationship studies have shown that the presence of a halogen at certain positions can improve antimicrobial activities. nih.govijmpr.in Similarly, for anticancer activity, the nature and position of substituents on the quinazoline ring are crucial for target binding and efficacy. mdpi.com
Target Identification and Validation: While initial studies may suggest a particular biological target, it is imperative to definitively identify and validate the molecular target(s) of [this compound. This will involve a combination of biochemical assays, cellular studies, and potentially proteomic approaches to understand its mechanism of action at a molecular level.
Preclinical Evaluation: Rigorous preclinical evaluation is essential. This includes in-depth in vitro testing against a panel of relevant cell lines to determine its spectrum of activity and selectivity. nih.gov Subsequent in vivo studies in appropriate animal models are necessary to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile. nih.gov
Development of Novel Formulations: To improve drug delivery and bioavailability, the development of novel formulations, such as nanoparticle-based systems, could be explored. Such systems have been shown to allow for the prolonged release of related compounds and reduce toxicity. nih.gov
By systematically addressing the current challenges and leveraging emerging trends in quinazoline research, a clear path can be forged for the development of [this compound from a promising chemical entity to a well-characterized preclinical lead compound with the potential for future therapeutic application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [Quinazolin-2-yl]-4-chloro-phenol derivatives?
- Methodological Answer :
- Mannich Reaction : Use 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-crown ethers under methoxymethyl conditions to form NCH₂N-linked bis-substituted derivatives (98% yield) .
- Green Chemistry : Employ β-cyclodextrin-SO₃H catalyst in solvent-free conditions for thiazolidinone-quinazoline hybrids, optimizing reaction time (4–6 hrs) and temperature (80–100°C) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to improve yields of sulfonamide derivatives (e.g., 40–55% yields for compounds 10–14) .
Q. What analytical techniques are critical for characterizing [this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for small-molecule refinement (e.g., 6-chloro-4-(2-chlorophenyl)-2-quinazolinemethanol, R factor = 0.052) .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 50–60 ppm for quinazoline carbons) .
- Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
Q. How can researchers assess the hydrolytic stability of the 4-chloro-phenol moiety in aqueous environments?
- Methodological Answer :
- pH-Dependent Studies : Monitor degradation kinetics at pH 2–12 using UV-Vis spectroscopy (λ = 270–310 nm) .
- Electrochemical Analysis : Utilize Pd/C gas-diffusion electrodes to track dechlorination efficiency (e.g., 90% degradation in 2 hrs under optimal conditions) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for [this compound derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Use the SRB (sulforhodamine B) assay for protein content quantification (OD₅₆₄ nm, linear range: 1,000–10,000 cells/well) to minimize variability .
- Comparative Studies : Cross-validate results with ATP-based luminescence assays and apoptosis markers (e.g., caspase-3 activation) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of quinazoline-phenol hybrids?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase, Glide score ≤ −8.0 kcal/mol) .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
Q. How can synthetic yields of quinazoline-phenol hybrids be improved while minimizing hazardous byproducts?
- Methodological Answer :
- Solvent-Free Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency (yield increase: 15–20%) .
- Flow Chemistry : Implement microreactors for continuous synthesis, reducing waste (e.g., 70% reduction in solvent use) .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
